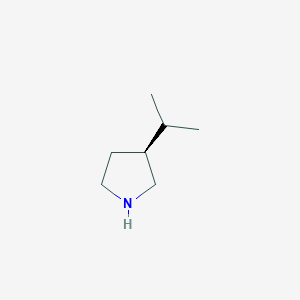

(3S)-3-(Propan-2-YL)pyrrolidine

Description

Foundational Role of Chiral Pyrrolidine (B122466) Scaffolds in Contemporary Synthesis

Chiral pyrrolidine scaffolds are integral to modern synthetic organic chemistry due to their prevalence in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. nih.govwhiterose.ac.uk The pyrrolidine ring is a versatile framework that, due to its sp³-hybridized carbon atoms, allows for a three-dimensional arrangement of substituents, which is often crucial for biological activity. nih.gov This structural motif is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. mdpi.com

The utility of the pyrrolidine scaffold extends to its use in asymmetric catalysis, where it can function as a chiral ligand for transition metals or as an organocatalyst itself. google.com These applications are pivotal in the development of enantioselective reactions, which are essential for producing single-enantiomer drugs.

Enantiomeric Purity as a Critical Determinant in Chiral Compound Research

Enantiomeric purity is a critical factor in the research and development of chiral compounds, particularly in the pharmaceutical industry. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and isolate a single, desired enantiomer is of utmost importance.

The synthesis of compounds with high enantiomeric purity ensures the desired therapeutic effect while minimizing potential adverse effects that could arise from the other enantiomer. Regulatory agencies often require rigorous control and documentation of the enantiomeric purity of chiral drug substances. This has driven the development of stereoselective synthesis methods, where chiral building blocks like (3S)-3-(Propan-2-YL)pyrrolidine play a vital role.

Overview of this compound as a Stereodefined Building Block

This compound, also known as (S)-3-isopropylpyrrolidine, is a valuable chiral building block for organic synthesis. Its defined stereocenter at the 3-position allows for the introduction of a specific spatial arrangement into a target molecule. This is particularly useful in the synthesis of complex molecules where stereochemistry is a key determinant of function.

While detailed research focusing solely on the parent compound is limited, its utility is evident from the synthesis of its derivatives. For instance, various N-Mannich bases have been synthesized from 3-isopropyl-pyrrolidine-2,5-dione, which itself can be derived from this compound. tandfonline.com Furthermore, patents describe the synthesis of pyrrolidine-3-carboxylic acid derivatives with an isopropyl group, indicating the use of this scaffold in constructing more elaborate molecules. google.com These examples underscore the role of this compound as a foundational element for creating a diverse range of chiral compounds with potential applications in various fields of chemical research.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-propan-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHZPMOJWIBZCS-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Accessing 3s 3 Propan 2 Yl Pyrrolidine and Chiral Pyrrolidine Analogs

Strategies for Enantioselective Pyrrolidine (B122466) Construction

The development of efficient and highly selective methods for the synthesis of enantiomerically pure pyrrolidines is a central theme in modern organic chemistry. These strategies can be broadly categorized into asymmetric catalytic approaches, transformations utilizing the chiral pool, and methods involving diastereoselective synthesis and kinetic resolution.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a powerful and atom-economical approach to chiral pyrrolidine synthesis, enabling the direct formation of enantiomerically enriched products from achiral or racemic starting materials. Both organocatalysis and metal-based catalysis have emerged as leading strategies in this field.

The rise of asymmetric organocatalysis has provided a versatile toolkit for the enantioselective synthesis of chiral pyrrolidines. mdpi.com Proline and its derivatives have been extensively used as catalysts, leveraging their ability to activate substrates through the formation of enamines or iminium ions. mdpi.comnih.gov A seminal moment in this field was the independent discovery by Hoffmann-La Roche and Schering AG in 1971 of an asymmetric intramolecular aldol (B89426) reaction catalyzed by proline. nih.gov This was followed by the groundbreaking work of List and Barbas in 2000, who demonstrated the utility of L-proline in catalyzing intermolecular aldol reactions. mdpi.comnih.gov

A particularly effective organocatalytic method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between azomethine ylides and α,β-unsaturated aldehydes. rsc.orgnih.gov Chiral secondary amines can catalyze this reaction, leading to the formation of highly functionalized and enantioenriched spiro[oxindole-3,2′-pyrrolidine]s. rsc.orgnih.gov The reaction is believed to proceed through the formation of an azomethine ylide intermediate, which then undergoes a diastereo- and enantioselective cycloaddition with the dipolarophile. rsc.orgnih.gov For instance, the use of chiral phosphoric acid has been reported to catalyze a three-component asymmetric 1,3-dipolar cycloaddition, suggesting an imidazolidine (B613845) intermediate. rsc.org

The Michael addition is another fundamental carbon-carbon bond-forming reaction that has been successfully rendered asymmetric using organocatalysts for the synthesis of chiral pyrrolidines. acs.org Chiral pyrrolidinyl derivatives have shown high enantioselectivity in the Michael addition of ketones or aldehydes to nitroolefins. acs.org The modular "click" chemistry approach has also been employed to rapidly synthesize a library of pyrrolidine-triazole conjugate organocatalysts, which have demonstrated high reactivity and stereoselectivity in the asymmetric Michael addition of cyclohexanone (B45756) to nitrostyrenes. acs.org

| Catalyst Type | Reaction | Key Features |

| Proline & Derivatives | Aldol Reaction, Mannich Reaction | Enamine/Iminium ion activation |

| Chiral Secondary Amines | [3+2] Cycloaddition | High diastereo- and enantioselectivity |

| Chiral Phosphoric Acids | [3+2] Cycloaddition | Three-component reactions |

| Pyrrolidine-Triazole Conjugates | Michael Addition | High reactivity and stereoselectivity |

This table summarizes various organocatalytic approaches to pyrrolidine synthesis.

Transition metal catalysis provides a powerful alternative for the enantioselective synthesis of chiral pyrrolidines. nih.gov Metals such as palladium and rhodium, in conjunction with chiral ligands, have been instrumental in developing a wide range of asymmetric transformations. organic-chemistry.orgorganic-chemistry.orgacs.org

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a well-established method for constructing pyrrolidine rings. nih.govacs.org The reaction proceeds through a zwitterionic Pd-TMM intermediate, and the use of novel phosphoramidite (B1245037) ligands has enabled high yields and selectivities for a variety of imine acceptors. nih.govacs.org This methodology has been successfully applied to the synthesis of both N-Boc and N-aryl protected pyrrolidines. acs.org Furthermore, palladium catalysis has been employed in the α-arylation of N-Boc-pyrrolidine, providing access to 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org More recently, a palladium/GF-Phos catalyzed asymmetric carbenylative amination of (E)-vinyl iodides with N-tosylhydrazones has been developed to access chiral 2-substituted pyrrolidines. rsc.org

Rhodium catalysis has also proven effective in the asymmetric synthesis of chiral pyrrolidines. organic-chemistry.orgacs.org A rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids allows for the formation of two new carbon-carbon bonds and one stereocenter, yielding pyrrolidines with good enantioselectivities. organic-chemistry.orgacs.org The stereoselectivity in this reaction is influenced by the use of C1-symmetric chiral monosubstituted diene ligands. organic-chemistry.orgacs.org Additionally, rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines with arylboroxines has been shown to produce 3-arylpyrrolidines with high enantioselectivity. acs.org The design and synthesis of chiral pyrrolidine-substituted ferrocene-derived ligands have also shown great promise in rhodium-catalyzed asymmetric hydrogenation reactions. nih.gov

| Metal | Reaction Type | Ligand Class |

| Palladium | [3+2] Cycloaddition | Phosphoramidites |

| Palladium | α-Arylation | tBu3P-HBF4 |

| Palladium | Carbenylative Amination | GF-Phos |

| Rhodium | Arylative Cyclization | Chiral Dienes |

| Rhodium | Hydroarylation | (R)-segphos |

| Rhodium | Asymmetric Hydrogenation | Ferrocene-derived phosphine-phosphoramidite |

This table highlights key metal-catalyzed methods for chiral pyrrolidine synthesis.

Chiral Pool Transformations from Readily Available Precursors

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Amino acids, in particular, serve as excellent precursors for the synthesis of chiral pyrrolidines due to their inherent stereochemistry. acs.org L-proline itself is a natural, chiral pyrrolidine and its decarboxylation can yield pyrrolidine. acs.orgacs.orgyoutube.comsciencemadness.org

Glutamic acid has been used for the chirospecific synthesis of 5-butyl-2-heptylpyrrolidines. acs.org Another example involves the stereospecific addition of chlorosulfonyl isocyanate to the natural terpene (+)-α-pinene to prepare enantiopure pyrrolidine derivatives containing a β-amino acid moiety. researchgate.netthieme-connect.comthieme-connect.com The synthesis of a new chiral pyrrolidine has also been achieved using 2,3-O-isopropylidene-D-erythronolactol as a starting material. mdpi.com

More recently, biocatalytic approaches have emerged for the construction of chiral pyrrolidines. Directed evolution of cytochrome P411 has yielded a variant capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to form pyrrolidine derivatives with good enantioselectivity. acs.org

Diastereoselective Synthesis and Kinetic Resolution for Enantiopurity

Diastereoselective synthesis and kinetic resolution are classical yet powerful methods for obtaining enantiomerically pure compounds. rsc.orgrsc.org Kinetic resolution separates enantiomers in a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org

Enzymatic methods are frequently employed for the kinetic resolution of racemic pyrrolidines. For example, lipase (B570770) PS-IM has been used in the acetylation of 3-hydroxypyrrolidine in the presence of a ruthenium catalyst for dynamic kinetic resolution, achieving high yield and excellent enantioselectivity. rsc.org Dynamic kinetic resolution is particularly advantageous as it allows for the in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product. wikipedia.org

Kinetic resolution can also be achieved through non-enzymatic methods. For instance, the kinetic resolution of racemic axially chiral allenes during 1,3-dipolar cycloadditions has been demonstrated using a bisphosphoric acid organocatalyst. rsc.org A "Clip-Cycle" strategy involving an unsaturated Cbz-protected 'allyl' amine and a chiral phosphoric acid catalyst has also been used for the kinetic resolution of racemic 2- and 3-substituted cyclization precursors. whiterose.ac.uk

| Method | Key Feature | Example |

| Enzymatic Kinetic Resolution | High selectivity and mild conditions | Lipase-catalyzed acetylation of 3-hydroxypyrrolidine |

| Dynamic Kinetic Resolution | Theoretical 100% yield | Ru-catalyzed racemization coupled with enzymatic resolution |

| Organocatalytic Kinetic Resolution | Metal-free catalysis | Bisphosphoric acid catalyzed 1,3-dipolar cycloaddition |

This table outlines different strategies for achieving enantiopurity through resolution and diastereoselective synthesis.

Multi-Component Domino Reactions for Pyrrolidine Ring Formation

Multi-component domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecules by combining several transformations in a single pot without the isolation of intermediates. rsc.orgnih.gov These reactions are particularly attractive for the construction of heterocyclic scaffolds like the pyrrolidine ring. mdpi.comnih.govmdpi.com

A prominent example is the one-pot, three-component 1,3-dipolar cycloaddition reaction. nih.govmdpi.com This strategy has been used to synthesize spirooxindolopyrrolidine fused N-styrylpiperidone heterocyclic hybrids in excellent yields. nih.govmdpi.com The reaction involves the in-situ generation of an azomethine ylide from an isatin (B1672199) and an amino acid, which then undergoes a cycloaddition with a dipolarophile. nih.govmdpi.com These domino processes can generate multiple C-C and C-N bonds and create several stereocenters with high diastereocontrol in a single operation. mdpi.com Ionic liquids are often used as environmentally benign reaction media for these transformations. mdpi.comnih.govmdpi.com

Domino protocols have also been developed for the synthesis of pyrene/aryl fused pyrrolo[2,3-b]quinolinone and pyrrolizino[3,2-b]quinolinone hybrid heterocycles. rsc.orgnih.gov These reactions involve a 1,3-dipolar cycloaddition followed by a double annulation process. rsc.orgnih.gov The development of such domino multicomponent approaches provides a powerful tool for the rapid and efficient synthesis of structurally diverse and complex pyrrolidine-containing molecules. rsc.orgnih.gov

| Reaction Type | Key Transformations | Advantages |

| Three-component 1,3-dipolar cycloaddition | Azomethine ylide formation, cycloaddition, enamine reaction | High efficiency, step economy, stereocontrol |

| Domino 1,3-dipolar cycloaddition/annulation | 1,3-dipolar cycloaddition, double annulation | Access to complex fused heterocyclic systems |

This table summarizes multi-component domino reactions for pyrrolidine synthesis.

Principles of Green Chemistry in Pyrrolidine Synthesis Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.cnmsuniv.ac.in These principles are increasingly being applied to the synthesis of complex molecules like chiral pyrrolidines to enhance sustainability, safety, and efficiency. scispace.com The core tenets of green chemistry relevant to pyrrolidine synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents, designing for energy efficiency, and utilizing catalysis. sigmaaldrich.cnacs.org

Waste Prevention and Atom Economy: The first principle of green chemistry is to prevent waste rather than treating it after it has been created. acs.org This is often measured by metrics like the E-factor (weight of waste per weight of product) or process mass intensity (PMI), which is the ratio of all materials used to the weight of the final product. acs.org Synthetic routes are designed to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. In pyrrolidine synthesis, this involves choosing reaction pathways that minimize byproduct formation.

Less Hazardous Syntheses and Safer Solvents: A key goal is to design synthetic methods that use and generate substances with minimal toxicity. wordpress.com This has led to the development of catalyst-free, one-pot, three-component domino reactions for creating pyrrolidine-fused spirooxindoles at room temperature. rsc.org A notable example uses a benign mixture of ethanol (B145695) and water (EtOH–H2O) as the reaction medium, avoiding toxic solvents and the need for column chromatography for purification. rsc.org The use of water, ionic liquids, or supercritical CO2 as alternative solvents is a central strategy in green organic synthesis. msuniv.ac.in

Energy Efficiency and Catalysis: Synthetic methods should be designed for energy efficiency, with reactions conducted at ambient temperature and pressure whenever possible. sigmaaldrich.cnacs.org Catalysis is a cornerstone of green chemistry, offering pathways that are more energy-efficient and selective. acs.org The use of organocatalysts, for example, can efficiently promote transformations in an enantioselective and environmentally friendly way, avoiding the use of heavy metals. mdpi.com Furthermore, biocatalysis, using enzymes, is highly specific and can often eliminate the need for protecting groups, which reduces the number of synthetic steps and the amount of waste generated. acs.orgresearchgate.net The combination of photocatalysis with biocatalysis represents a powerful strategy for building molecular complexity from simple starting materials under mild conditions. researchgate.net

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Example/Benefit |

|---|---|---|

| Prevention & Atom Economy | Designing multi-component, one-pot reactions where most atoms from the reactants are incorporated into the product. | Three-component domino reactions for spirooxindoles minimize waste by building complexity in a single step. rsc.org |

| Less Hazardous Synthesis | Avoiding toxic reagents and heavy metal catalysts in favor of organocatalysts or catalyst-free conditions. | Use of chiral polycyclic α-amino acids in catalyst-free reactions. rsc.org |

| Safer Solvents | Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents. | Using an EtOH-H₂O mixture as the reaction medium, which is non-toxic and sustainable. rsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Room-temperature synthesis of polycyclic pyrrolidine-fused spirooxindoles. rsc.org |

| Catalysis (Organo- & Bio-) | Employing highly selective catalysts to improve reaction efficiency and reduce byproducts. Using enzymes to avoid protection/deprotection steps. | Enzymatic transamination and carbonyl reduction for chiral pyrrolidines with >99% enantiomeric excess. researchgate.net |

Continuous-Flow Chemistry for Scalable Synthesis of (3S)-3-(Propan-2-YL)pyrrolidine

Continuous-flow chemistry is an innovative manufacturing approach where chemical reactions are performed in a continuously flowing stream through a reactor, rather than in a traditional batch vessel. polimi.it This technology offers significant advantages, including superior process control, enhanced heat and mass transfer, improved safety due to the small volume of reactants at any given time, and greater scalability. polimi.itosti.gov These benefits have made flow chemistry a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and complex chemical building blocks like chiral pyrrolidines. mdpi.com

The application of flow chemistry allows for the rapid, cost-efficient, and scalable production of chiral α-substituted pyrrolidines. rsc.orgresearchgate.net Researchers have successfully established highly diastereoselective continuous-flow protocols that can generate libraries of functionalized pyrrolidines with high yields and excellent stereocontrol under mild conditions. rsc.org One of the most compelling advantages is the dramatic reduction in reaction time; transformations that might take hours in a batch reactor can be completed in seconds or minutes in a flow system. rsc.orgnih.gov For example, a flow protocol for constructing an α-chiral pyrrolidine library achieved reaction times within 150 seconds, yielding products with up to 87% yield. rsc.orgresearchgate.net

The scalability of continuous-flow synthesis is a key advantage for industrial applications. nih.govresearchgate.net Scaling up a process in flow chemistry is often achieved through "scaling-out" or "numbering-up," where multiple reactors are run in parallel, or by simply running the system for a longer duration. scielo.br This approach avoids the challenges and potential inconsistencies associated with increasing the size of large batch reactors. scielo.br The utility of this methodology has been demonstrated by the gram-scale synthesis of an intermediate for Aticaprant, a κ-opioid receptor selective antagonist. rsc.orgresearchgate.net Using a self-designed microfluidic reactor, a throughput of 7.45 g h⁻¹ was achieved, highlighting the potential for large-scale industrial production. rsc.orgresearchgate.net This demonstrates that flow chemistry is not just a laboratory curiosity but a viable and efficient technology for manufacturing valuable chemical compounds.

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days. nih.gov | Seconds to minutes (e.g., <150 seconds for a pyrrolidine library). rsc.orgresearchgate.netnih.gov |

| Scalability | Complex; requires re-optimization for larger vessels, potential for inconsistent mixing and heat transfer. scielo.br | Straightforward; achieved by longer run times or numbering-up systems without re-optimization. scielo.br |

| Process Control | Difficult to maintain precise control over temperature and mixing in large volumes. | Precise control over reaction parameters (temperature, pressure, stoichiometry). osti.gov |

| Safety | Higher risk due to large quantities of reagents and potential for thermal runaway. | Inherently safer due to small reactor volume and superior heat dissipation. polimi.itosti.gov |

| Throughput Example | Variable, often limited by vessel size and reaction cycle time. | Demonstrated at 7.45 g h⁻¹ for a chiral pyrrolidine intermediate. rsc.orgresearchgate.net |

Strategic Derivatization and Functionalization of the 3s 3 Propan 2 Yl Pyrrolidine Core

Selective N-Functionalization for Modified Reactivity Profiles

The secondary amine of the pyrrolidine (B122466) ring is a prime site for functionalization, allowing for the modulation of the compound's reactivity, solubility, and biological interaction profile. A common and effective method for N-functionalization is the Mannich reaction, which introduces an aminomethyl group onto the nitrogen atom.

Research into the synthesis of new N-Mannich bases derived from 3-isopropyl-pyrrolidine-2,5-dione has demonstrated a versatile route to a variety of derivatives. rsc.org In these syntheses, the pyrrolidine nitrogen acts as a nucleophile, reacting with formaldehyde (B43269) and a secondary amine (commonly a substituted piperazine) to yield N-substituted products. rsc.org This approach significantly alters the properties of the original core by introducing a larger, often pharmacologically active, moiety.

The reaction typically proceeds by treating 3-isopropyl-pyrrolidine-2,5-dione with an appropriate N-substituted piperazine (B1678402) and formaldehyde. rsc.org This one-step process provides access to a library of compounds with diverse aromatic substituents on the piperazine ring. rsc.org

Table 1: Examples of N-Functionalized 3-Isopropyl-pyrrolidine-2,5-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Yield (%) | Physical State |

|---|---|---|---|

| N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-isopropyl-pyrrolidine-2,5-dione | C₁₈H₂₄ClN₃O₂ | 73 | White powdery crystals |

| N-[{4-(3-methylphenyl)-piperazin-1-yl}-methyl]-3-isopropyl-pyrrolidine-2,5-dione | C₁₉H₂₇N₃O₂ | 76 | White powdery crystals |

This selective N-functionalization strategy highlights how the reactivity of the pyrrolidine nitrogen can be harnessed to append complex functional groups, thereby creating derivatives with substantially modified profiles suitable for further chemical exploration or biological screening. rsc.org

Regio- and Stereoselective C-H Functionalization of the Pyrrolidine Ring

Direct functionalization of carbon-hydrogen (C-H) bonds on the pyrrolidine ring represents a powerful and atom-economical strategy for molecular diversification. While direct C-H functionalization on the (3S)-3-isopropylpyrrolidine substrate itself is not widely documented, methodologies developed for related pyrrolidine systems demonstrate the potential for highly selective modifications. These methods often rely on transition-metal catalysis, using directing groups to control the position and stereochemistry of the new bond formation.

A notable strategy involves the palladium-catalyzed C(sp³)–H arylation of pyrrolidine derivatives bearing a directing group at the C3 position. acs.org Research has shown that an aminoquinoline auxiliary attached to a C3 carboxylic acid can direct the arylation to the C4 position with excellent regio- and stereoselectivity, exclusively forming the cis-3,4-disubstituted product. acs.org This method is tolerant of various functionalities on the aryl iodide coupling partner and proceeds with low catalyst loading under silver-free conditions. acs.org Applying this logic to a (3S)-3-isopropylpyrrolidine core could enable selective functionalization at the C4 or C2 positions, depending on the directing group and reaction conditions employed.

Rhodium-catalyzed reactions have also emerged as a key tool for C-H functionalization in the synthesis of complex pyrrolidines. nih.govthieme-connect.com For instance, Rh(II)-catalyzed intermolecular C(sp³)–H functionalization has been used to generate stereodefined β-arylpyrrolidines. nih.gov Another approach involves an intramolecular rhodium-catalyzed C–H amination to construct the pyrrolidine core, which is then followed by further modifications. thieme-connect.com These examples underscore the capability of rhodium catalysts to activate specific C-H bonds, paving the way for the introduction of new substituents with high stereocontrol.

Although these methodologies have not been explicitly applied to (3S)-3-isopropylpyrrolidine in the reviewed literature, they represent the current state-of-the-art in selective pyrrolidine functionalization. They provide a clear strategic blueprint for the future derivatization of the (3S)-3-isopropylpyrrolidine ring through precise C-H activation, enabling the synthesis of novel analogues with defined stereochemistry at multiple centers.

Introduction of Diverse Chemical Functionalities and Extended Chiral Systems

Beyond N-functionalization and C-H activation, the introduction of new chemical groups onto the pyrrolidine backbone is crucial for creating extended chiral systems and novel molecular frameworks. A well-established route to achieve this is through the synthesis of substituted pyrrolidine-3-carboxylic acids.

The synthesis of all four possible stereoisomers of 4-isopropyl-pyrrolidine-3-carboxylic acid has been successfully accomplished and their stereochemistry unambiguously assigned. unige.ch This work demonstrates the ability to introduce a carboxylic acid functionality adjacent to the existing isopropyl group, thereby creating a new stereocenter at the C4 position. The control over the relative stereochemistry (cis or trans) between the C3 and C4 substituents is a key aspect of these synthetic routes. unige.ch These carboxylic acid derivatives serve as versatile intermediates for further transformations, such as amide bond formation or reduction to alcohols.

Table 2: Stereoisomers of 4-Isopropylpyrrolidine-3-carboxylic Acid This table is interactive. You can sort and filter the data.

| Compound Name | Stereochemistry | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| trans-4-Isopropylpyrrolidine-3-carboxylic acid | trans | 88 | 243-245 |

| cis-4-Isopropylpyrrolidine-3-carboxylic acid | cis | - | - |

The 1,3-dipolar cycloaddition reaction is another powerful method for constructing highly substituted pyrrolidine rings in a stereospecific manner. unige.ch This approach allows for the simultaneous introduction of multiple substituents and the creation of several stereocenters in a single step. For example, the reaction between an azomethine ylide and an activated olefin can yield densely functionalized pyrrolidines. unige.ch Furthermore, catalytic asymmetric [3+2] cycloadditions provide access to chiral pyrrolidines with quaternary stereocenters, representing a significant extension of the system's complexity. organic-chemistry.org These advanced synthetic strategies enable the construction of intricate and diverse chemical functionalities built upon the fundamental pyrrolidine structure.

Applications of 3s 3 Propan 2 Yl Pyrrolidine in Asymmetric Catalysis and Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Construction

Chiral pyrrolidines are crucial building blocks for creating complex molecules with specific three-dimensional arrangements, which is often essential for their biological function. psu.edu The defined stereochemistry at the C3 position of (3S)-3-(propan-2-yl)pyrrolidine makes it a valuable starting material for introducing chirality into larger, more complex molecular architectures. psu.edugoogle.com

The pyrrolidine (B122466) nucleus is a common structural feature in a wide array of alkaloid natural products. whiterose.ac.ukwhiterose.ac.uk Synthetic strategies targeting these molecules often rely on the use of enantiomerically pure pyrrolidine derivatives as starting materials or key intermediates. For instance, the asymmetric synthesis of (R)-bgugaine and (R)-irnidine, two natural products, was achieved using a chiral phosphoric acid-catalyzed intramolecular aza-Michael reaction to construct the core pyrrolidine ring. whiterose.ac.uk While these specific syntheses did not start from this compound, the methodologies highlight the importance of substituted pyrrolidines as precursors to natural product cores. whiterose.ac.uk The use of pre-existing chiral building blocks is a powerful strategy in total synthesis, and this compound represents a readily available chiral synthon for this purpose. aksci.com

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like potency and selectivity. nih.govnih.gov The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for a better exploration of the pharmacophore space compared to flat aromatic rings. nih.gov

A significant example of the incorporation of the this compound motif is in the development of potent and selective enzyme inhibitors. Researchers synthesized a series of pyrrolidine amide inhibitors for KDM5A, a histone demethylase implicated in cancer. rcsb.org In one highly potent compound, [(3S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidin-1-yl][3-(propan-2-yl)-1H-pyrazol-5-yl]methanone, the this compound core was not used directly, but a closely related (3S)-3-(pyrazol-1-yl)pyrrolidine fragment formed a key part of the final inhibitor structure that binds to the active site of the enzyme. rcsb.org The synthesis of this class of inhibitors was greatly simplified by using a C-N bond to connect the pyrazole (B372694) to the pyrrolidine ring, a strategy that led to the co-crystal structure determination with KDM5A. rcsb.org This structural information was crucial for guiding further structure-based drug design efforts. rcsb.org

Table 1: Example of a Pharmacologically Relevant Compound Incorporating a (3S)-3-substituted Pyrrolidine Moiety

| Compound Name | Target Enzyme | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| [(3S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidin-1-yl][3-(propan-2-yl)-1H-pyrazol-5-yl]methanone | KDM5A | Oncology | (3S)-Pyrrolidine core linking two pyrazole units |

Data sourced from RCSB PDB entry 5V9P. rcsb.org

Development and Application as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

Chiral ligands are essential components in transition metal-catalyzed asymmetric reactions, where they transfer chiral information from the catalyst to the product. google.com Pyrrolidine derivatives are frequently used as backbones for chiral ligands due to their rigid structure and the predictable spatial orientation of substituents. diva-portal.org Ligands incorporating the pyrrolidine scaffold have been successfully applied in a variety of metal-catalyzed processes, including palladium-catalyzed allylic alkylations and copper-catalyzed conjugate additions. diva-portal.orgrug.nl

The design of effective chiral ligands often involves the strategic placement of functional groups that can coordinate to a metal center and stereocontrol elements that dictate the facial selectivity of a reaction. Bifunctional ligands, which can interact with the substrate through both metal coordination and non-covalent interactions like hydrogen bonding, have proven to be particularly effective. d-nb.infoacs.org For example, prolinol-based phosphine (B1218219) ligands have been used in copper-catalyzed reactions where a hydroxyl group on the ligand is proposed to participate in a hydrogen bond with the aldehyde substrate, helping to organize the transition state. acs.org

While specific applications of this compound as a ligand are not extensively documented in the reviewed literature, its structure is analogous to other 3-substituted pyrrolidines used in catalysis. The isopropyl group at the C3 position would act as a steric directing group, influencing the coordination of the substrate to the metal center and thereby controlling the stereochemical outcome of the reaction.

Function as an Organocatalyst in Enantioselective Transformations

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. mun.ca Chiral secondary amines, particularly those based on the pyrrolidine scaffold like proline and its derivatives, are among the most successful classes of organocatalysts. psu.edu They operate through two primary activation modes: enamine activation and iminium activation. beilstein-journals.org

Enamine catalysis involves the reaction of a secondary amine catalyst with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nih.gov This enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl product. uni-muenchen.de The stereochemistry of the catalyst dictates the facial selectivity of the electrophilic attack on the enamine, leading to high enantioselectivity in the final product. nih.gov

The geometry of the enamine intermediate is crucial for stereocontrol. core.ac.uk For example, in proline-catalyzed aldol (B89426) reactions, the enamine can exist in syn or anti conformations with respect to the carboxylic acid group, which in turn influences the transition state energy and the stereochemical outcome. nih.gov Pyrrolidine-based catalysts are effective because their rigid five-membered ring structure reduces conformational flexibility, leading to more predictable and higher levels of stereocontrol. core.ac.uk The Michael addition of ketones or aldehydes to nitroalkenes is a classic example of a reaction proceeding through an enamine pathway, often yielding synthetically useful γ-nitro carbonyl compounds with excellent diastereo- and enantioselectivities. mun.caethz.ch

Table 2: Key Steps in Enamine Catalysis

| Step | Description | Intermediate |

|---|---|---|

| 1 | Reversible condensation of a chiral secondary amine catalyst with a carbonyl compound. | Chiral Enamine |

| 2 | Nucleophilic attack of the enamine on an electrophile (e.g., nitroalkene, aldehyde). | C-C bond formation, new stereocenter created. |

| 3 | Hydrolysis of the resulting iminium ion. | Releases the α-functionalized carbonyl product and regenerates the catalyst. |

Based on mechanisms described in the literature. nih.govuni-muenchen.de

In contrast to enamine activation, which enhances the nucleophilicity of the carbonyl compound, iminium activation increases the electrophilicity of an α,β-unsaturated carbonyl compound. acs.org A chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a transient chiral iminium ion. beilstein-journals.org This iminium ion has a lower LUMO (Lowest Unoccupied Molecular Orbital) energy than the starting enal, making it more susceptible to attack by a nucleophile. acs.org

This activation mode is central to many organocatalytic reactions, including Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. acs.org The chiral catalyst shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the product. beilstein-journals.org For the reaction to be catalytic, the amine must be released in a final step, which typically occurs after the nucleophilic addition. acs.org The development of Jørgensen–Hayashi-type catalysts, which are diarylprolinol ethers, was a significant advance in iminium catalysis, providing high stereocontrol in reactions like the atroposelective Michael addition to alkynals. beilstein-journals.org The steric bulk of the substituents on the pyrrolidine ring is critical for creating the necessary chiral environment to achieve high enantioselectivity. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3s 3 Propan 2 Yl Pyrrolidine Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of (3S)-3-(Propan-2-YL)pyrrolidine derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, enabling the assembly of the molecular framework and the confirmation of its stereochemistry. The conformation of the pyrrolidine (B122466) ring and hindered rotation can influence the NMR spectra of its derivatives. frontiersin.org

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. For the parent compound, this compound, the spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the isopropyl group.

The chemical shifts (δ) are influenced by the electron density around the protons. The protons on carbons adjacent to the nitrogen atom (C2 and C5) are typically deshielded and appear at a lower field (higher ppm) compared to the other ring protons. The isopropyl methine proton (CH) would appear as a multiplet due to coupling with the adjacent methyl protons and the C3 proton of the pyrrolidine ring. The two methyl groups of the isopropyl substituent are diastereotopic and may exhibit slightly different chemical shifts, appearing as separate doublets. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

The stereochemistry at the C3 position can be further confirmed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can show through-space correlations between protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrrolidine N-H | 1.5 - 3.0 | broad singlet | - |

| Pyrrolidine H-2, H-5 | 2.8 - 3.2 | multiplet | - |

| Pyrrolidine H-3 | 1.8 - 2.2 | multiplet | - |

| Pyrrolidine H-4 | 1.4 - 1.9 | multiplet | - |

| Isopropyl CH | 1.6 - 2.0 | multiplet | ~6-7 |

Note: These are predicted values based on typical shifts for pyrrolidine and isopropyl moieties. Actual values may vary based on solvent and specific derivative.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. For this compound, seven distinct signals are expected in the proton-decoupled spectrum.

The carbons adjacent to the nitrogen (C2 and C5) will be found in the range of 45-55 ppm. The remaining pyrrolidine ring carbons (C3 and C4) and the carbons of the isopropyl group will appear at a higher field (lower ppm). The chemical shifts for the two methyl carbons of the isopropyl group may be slightly different due to the chiral center at C3.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine C-2 | 47.0 - 50.0 |

| Pyrrolidine C-5 | 46.0 - 48.0 |

| Pyrrolidine C-3 | 40.0 - 45.0 |

| Pyrrolidine C-4 | 30.0 - 35.0 |

| Isopropyl CH | 32.0 - 36.0 |

Note: These are predicted values based on typical shifts for pyrrolidine and isopropyl moieties. chemicalbook.comdocbrown.info Actual values can vary.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₇H₁₅N), the molecular weight is 113.20 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and subsequently fragment in a characteristic manner. A common fragmentation pathway for α-pyrrolidinophenone derivatives, which is applicable here, involves the loss of the pyrrolidine ring as a neutral molecule. wvu.eduresearchgate.netresearchgate.net The fragmentation of this compound is expected to proceed via cleavage of the C-C bond between the isopropyl group and the pyrrolidine ring, as well as fragmentation of the ring itself.

Key expected fragmentation pathways include:

α-cleavage: The bond adjacent to the nitrogen atom is readily cleaved, leading to the formation of a stable iminium ion. This is a dominant fragmentation pathway for amines.

Loss of the isopropyl group: Cleavage of the bond between the C3 of the pyrrolidine ring and the isopropyl group would result in a fragment ion corresponding to the loss of a C₃H₇ radical.

Ring fragmentation: The pyrrolidine ring can open and fragment, leading to a series of smaller ions. For many pyrrolidine-containing compounds, a characteristic fragment corresponds to the loss of a neutral pyrrolidine molecule. wvu.eduresearchgate.net

X-ray Crystallography for Definitive Absolute Configuration Assignment

While NMR can provide strong evidence for relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.orgnih.gov This technique requires a single crystal of the compound or a suitable derivative.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides a detailed three-dimensional map of the electron density within the crystal, from which the precise spatial arrangement of every atom in the molecule can be determined. nih.gov For this compound, this would definitively confirm the 'S' configuration at the C3 chiral center by establishing the exact three-dimensional coordinates of the atoms. wikipedia.orgnih.gov The determination of the absolute configuration of other chiral pyrrolidine and piperidine (B6355638) derivatives has been successfully achieved using this method. acs.orgmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key expected vibrational modes are:

N-H Stretch: A moderate to weak absorption in the IR spectrum between 3300 and 3500 cm⁻¹. In liquid samples, this band can be broadened due to hydrogen bonding. dtic.mil

C-H Stretch: Strong absorptions in the IR and Raman spectra between 2850 and 3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds in the pyrrolidine ring and the isopropyl group. dtic.mildocbrown.info

N-H Bend: A medium intensity band in the IR spectrum around 1600 cm⁻¹.

C-N Stretch: A medium to weak absorption in the fingerprint region of the IR spectrum, typically between 1000 and 1250 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending and stretching vibrations that are unique to the molecule, serving as a "fingerprint" for identification. docbrown.info Ring stretching modes of the pyrrolidine ring are expected in the 800-950 cm⁻¹ region. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | IR | 3300 - 3500 | Medium, often broad |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Strong |

| N-H Bend | IR | ~1600 | Medium |

| C-N Stretch | IR | 1000 - 1250 | Medium to Weak |

Computational and Mechanistic Investigations of 3s 3 Propan 2 Yl Pyrrolidine Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reaction energetics of pyrrolidine-based compounds. scispace.comnih.gov DFT allows for the optimization of molecular geometries to find their most stable conformations and for the calculation of electronic properties that dictate reactivity. mdpi.com For instance, studies on related heterocyclic systems use DFT to determine global electronic properties such as electrophilicity and nucleophilicity, which are crucial for predicting how a molecule will interact with other reagents. nih.gov

In the context of reaction energetics, DFT is used to compute the energy of reactants, products, and intermediates, providing the thermodynamic landscape of a reaction. A study on the iron-catalyzed hydroamination reaction to form trans-2,5-disubstituted pyrrolidines employed DFT calculations (at the PCM(CH2Cl2)-M06/def2-TZVP//M06/def2-SVP level) to map the reaction profile. scispace.com These calculations revealed the relative electronic energies (ΔE) of intermediates and transition states, demonstrating that the process is controlled both kinetically and thermodynamically to favor the trans product. scispace.com Similarly, DFT has been used to investigate the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, where calculations of the Gibbs free energy (ΔG#) helped identify the most favorable reaction pathway. nih.gov

Table 1: Calculated Global Reactivity Descriptors for Substituted Aryl Nitrile Oxides (Illustrative of DFT-derived properties)

| Substituent Group | Global Electrophilicity (ω) in eV | Global Nucleophilicity (N) in eV |

|---|---|---|

| -OCH₃ | 0.91 | 2.39 |

| -CH₃ | 0.90 | 2.43 |

| -F | 0.94 | 2.28 |

| -Cl | 1.07 | 2.07 |

| -NO₂ | 1.40 | 1.94 |

This table, adapted from a study on related heterocyclic precursors, illustrates the type of electronic property data that can be generated using DFT calculations to predict reactivity. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Computational methods are essential for elucidating complex reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify the structures of transient intermediates and high-energy transition states that are often impossible to observe experimentally. nih.gov

For reactions involving the pyrrolidine (B122466) scaffold, theoretical calculations have provided significant mechanistic insights. scispace.com In the FeCl3-catalyzed intramolecular hydroamination of α-substituted amino alkenes, DFT calculations were used to propose a detailed reaction profile. scispace.com The study showed that the interaction between an oxygen atom of the sulfonyl group and the iron(III) chloride catalyst plays a critical role in determining the final diastereoselectivity of the cyclization process. scispace.com

Another investigation into the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) and an aliphatic amine proposed a complete reaction mechanism based on computational results. nih.gov The calculations demonstrated that the main product is formed through the pathway with the lowest activation energy (ΔG#), indicating that kinetic selectivity is more significant than thermodynamic selectivity in governing the reaction's outcome. nih.gov These studies exemplify how computational chemistry can trace the entire sequence of bond-breaking and bond-forming events, explain stereochemical outcomes, and predict the most likely reaction pathway. scispace.comnih.govsci-hub.se

Intermolecular Interaction Analysis using Hirshfeld Surface and Quantum Chemical Topology

The way molecules pack in a solid state and interact with their environment is governed by a network of intermolecular forces. Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify these interactions in molecular crystals. nih.govacs.orgscirp.org The surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify key intermolecular contacts, such as hydrogen bonds, which appear as distinct red spots. nih.gov

A Hirshfeld analysis performed on a crystal structure containing a pyrrole (B145914) moiety, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, provided a detailed breakdown of the intermolecular contacts contributing to the crystal packing. nih.gov The analysis showed that H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H contacts were the most significant. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with each type of contact contributing a specific percentage to the total surface area. acs.orgscirp.org

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrrole Derivative

| Contact Type | Contribution for Chalcone Component (%) | Contribution near Water Molecule (%) |

|---|---|---|

| H⋯H | 40.9 | - |

| H⋯C/C⋯H | 32.4 | 29.8 |

| H⋯O/O⋯H | - | 48.7 |

Data adapted from the Hirshfeld analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate, illustrating the quantitative breakdown of intermolecular interactions. nih.gov

Further insight is gained by combining Hirshfeld analysis with methods from quantum chemical topology, such as the Quantum Theory of Atoms in Molecules (QTAIM). rsc.org QTAIM analyzes the topology of the electron density to characterize atomic and bonding properties, allowing for the quantification of the energies associated with specific intermolecular interactions, such as hydrogen bonds and π-stacking, which stabilize the crystal structure. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Binding Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations are particularly valuable for exploring the conformational landscapes of flexible molecules like (3S)-3-(Propan-2-YL)pyrrolidine and for studying their binding interactions with biological macromolecules. researchgate.netmdpi.com

The conformational landscape of a pyrrolidine ring is complex, often existing as an equilibrium of different puckered forms (e.g., envelope or twist conformations). beilstein-journals.orgmdpi.com Studies on pyrrolidine nucleotide analogs have used pseudorotation maps derived from experimental and computational data to visualize this landscape, showing that substitutions on the ring can shift the equilibrium between conformations such as ³T₄ and ₃T⁴. beilstein-journals.org

In the context of drug design, MD simulations are crucial for understanding how a ligand interacts with its protein target. A 100-nanosecond MD simulation of a pyrrolidine-containing compound bound to the 5-HT₆ receptor was used to analyze the stability of key interactions. mdpi.com The study focused on the salt bridge formed between the basic nitrogen of the pyrrolidine moiety and an aspartic acid residue (D3.32) in the receptor. By monitoring the geometric parameters of this interaction over time, researchers can assess the quality and stability of the binding mode. mdpi.com

Table 3: Mean Geometric Parameters of a Salt Bridge Interaction from MD Simulation

| Compound | Mean Distance (Å) Basic N to D3.32 | Mean Angle (°) Basic N-H to D3.32 |

|---|---|---|

| Compound 9 | 3.22 | 133.58 |

| Compound 12 | 3.45 | 132.89 |

| Compound 13 | 3.19 | 137.64 |

| PZ-1643 | 3.21 | 138.41 |

Data adapted from MD simulations of 1H-pyrrolo[3,2-c]quinoline derivatives (containing a pyrrolidine fragment) with the 5-HT₆ receptor, illustrating the analysis of binding interactions. mdpi.com

These simulations provide critical information on the stability of ligand-protein complexes, the role of specific amino acid residues, and the dynamic conformational changes that occur upon binding, guiding the rational design of more potent and selective molecules. mdpi.compdbj.org

Future Research Directions and Emerging Paradigms in 3s 3 Propan 2 Yl Pyrrolidine Chemistry

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Catalyst Discovery

The complexity of synthesizing specific stereoisomers of substituted pyrrolidines presents a significant challenge that is ripe for disruption by artificial intelligence (AI) and machine learning (ML). engineering.org.cn These computational tools are rapidly transforming chemical synthesis by automating the design of synthetic routes and accelerating the discovery of novel catalysts. engineering.org.cnwhiterose.ac.uk

Furthermore, ML algorithms are becoming indispensable for catalyst discovery. whiterose.ac.uk By analyzing datasets that correlate catalyst structure with reaction outcomes (e.g., yield and enantioselectivity), ML models can predict the performance of new, untested catalysts. This approach can dramatically reduce the experimental effort required to find optimal catalysts for the asymmetric synthesis of (3S)-3-(propan-2-yl)pyrrolidine. For instance, machine learning can guide the design of novel ligands for metal catalysts or identify promising organocatalysts from a virtual library, accelerating the development of highly selective transformations. whiterose.ac.uk The integration of AI can also aid in optimizing reaction conditions by exploring a vast parameter space that includes solvents, temperatures, and reagents. whiterose.ac.uk

| Disconnection Strategy | Key Precursors Predicted by AI | Potential Reaction Type |

| C-N Bond Formation | Chiral 1,4-dihalide and Ammonia source | Cyclization / Amination |

| C-C Bond Formation (Isopropyl) | (S)-Pyrrolidine-3-carboxylic acid derivative | Grignard or Organolithium Addition |

| Asymmetric Hydrogenation | Substituted Pyrrole (B145914) | Rhodium or Iridium-catalyzed hydrogenation |

| 1,3-Dipolar Cycloaddition | Azomethine ylide and Propene | [3+2] Cycloaddition |

Sustainable Synthesis Approaches and Process Optimization for Industrial Application

As the demand for chiral intermediates grows, developing sustainable and scalable manufacturing processes is paramount. Future research on this compound will increasingly focus on green chemistry principles to minimize environmental impact and improve economic feasibility. acs.org

Key areas of development include:

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to drive chemical reactions. acs.orgsciencesconf.org Applying mechanochemistry to the synthesis of this compound could significantly reduce solvent waste, shorten reaction times, and potentially access different reaction pathways compared to traditional solution-phase chemistry. acs.org

Biocatalysis: Enzymes such as ketoreductases (KREDs) and transaminases offer unparalleled selectivity under mild, aqueous conditions. researchgate.net A potential green route could involve the KRED-catalyzed asymmetric reduction of a prochiral ketone precursor to establish the key stereocenter. researchgate.net This avoids the use of heavy metal catalysts and harsh reagents.

Process Optimization: Systematic optimization of reaction parameters is crucial for industrial-scale production. This involves minimizing the use of hazardous reagents and solvents, reducing the number of synthetic steps, and designing processes that are energy-efficient. google.com For example, optimizing the choice of solvent and base can minimize side reactions and simplify purification.

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthesis (Illustrative) | Sustainable Future Approach |

| Catalyst | Stoichiometric chiral auxiliaries or heavy metal catalysts | Biocatalysts (e.g., KREDs) or recyclable organocatalysts |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, ethanol (B145695), or solvent-free (mechanochemistry) acs.org |

| Energy Input | High temperatures for extended periods (reflux) | Mild conditions (room temperature) acs.org |

| Waste Generation | Significant solvent and byproduct waste | Minimized waste, biodegradable solvents, atom-economical reactions |

| Process Type | Batch processing | Continuous flow manufacturing |

Exploration of Novel Reactivity and Unconventional Transformations

Beyond its role as a synthetic intermediate, the this compound scaffold holds potential for novel applications through the exploration of unconventional reactivity. The five-membered pyrrolidine (B122466) ring is a versatile scaffold known for its diverse biological activities and its utility in catalysis. researchgate.netnih.gov

Future research will likely explore:

Organocatalysis: The secondary amine of the pyrrolidine ring makes it a candidate for use as an organocatalyst, similar to proline and its derivatives. researchgate.net The chiral environment created by the C3-isopropyl group could be exploited to catalyze asymmetric reactions, such as aldol (B89426) or Michael additions, providing a metal-free route to other valuable chiral molecules.

C-H Activation: Direct functionalization of the pyrrolidine ring's C-H bonds is a powerful strategy for rapidly building molecular complexity. Future work could focus on developing selective catalytic methods to introduce new functional groups at various positions on the ring, bypassing the need for pre-functionalized starting materials.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient for creating complex molecules. beilstein-journals.org Designing novel MCRs that incorporate this compound could rapidly generate libraries of structurally diverse compounds for screening in drug discovery programs. nih.gov For example, it could be used in Mannich-type reactions or as a component in Ugi or Passerini reactions. beilstein-journals.org

Ring-Distortion and Expansion/Contraction: Exploring reactions that alter the pyrrolidine ring itself, such as ring-opening, expansion to a piperidine (B6355638), or contraction, could lead to novel scaffolds with unique three-dimensional shapes and properties. nih.gov For instance, rearrangement reactions could yield spirocyclic or bicyclic structures. acs.org

Table 3: Potential Unconventional Transformations for this compound

| Reaction Type | Hypothetical Transformation | Potential Application |

| Organocatalysis | Catalyzing an asymmetric Michael addition | Metal-free synthesis of chiral carbonyl compounds |

| C-H Functionalization | Palladium-catalyzed arylation at the C5 position | Synthesis of novel substituted pyrrolidines for SAR studies researchgate.net |

| Multicomponent Reaction | Ugi reaction with an aldehyde, isocyanide, and carboxylic acid | Rapid generation of a diverse chemical library for drug discovery |

| 1,3-Dipolar Cycloaddition | Reaction as an azomethine ylide precursor with an alkene | Synthesis of complex bicyclic nitrogen-containing heterocycles nih.gov |

| Ring Rearrangement | Stevens or Sommelet-Hauser rearrangement of a derived ammonium (B1175870) ylide | Access to novel, structurally complex amine scaffolds acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.